4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-8-oxa-2-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c9-6-7(11)10-5-8(6)1-3-12-4-2-8/h6H,1-5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZZFACXEUCGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC(=O)C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Amino 8 Oxa 2 Azaspiro 4.5 Decan 3 One and Its Analogs
Established Synthetic Routes to the 8-Oxa-2-azaspiro[4.5]decan-3-one Framework
The construction of the core 8-oxa-2-azaspiro[4.5]decan-3-one skeleton is a critical first step. Established methods typically involve either multi-step linear sequences or more convergent metal-catalyzed approaches.
Multi-Step Synthetic Sequences
Multi-step syntheses offer a versatile, albeit often lengthy, approach to the 8-oxa-2-azaspiro[4.5]decan-3-one framework. A common strategy commences with a readily available cyclic ether, such as tetrahydropyran-4-one or a related derivative.
One plausible multi-step sequence could involve the following key transformations:
Formation of a Spirocyclic Intermediate: A Dieckmann condensation or a similar intramolecular cyclization can be employed to form the spirocyclic core. For instance, a diester precursor attached to the tetrahydropyran (B127337) ring can be induced to cyclize under basic conditions.
Introduction of the Nitrogen Atom: The nitrogen atom of the lactam can be introduced via several methods, including the use of an amine in a reductive amination reaction or through the opening of an epoxide with an amine.
Lactam Formation: The γ-lactam ring is typically formed through the cyclization of an amino acid or an amino ester precursor. This can be achieved by heating or by using coupling agents.
Introduction of the Amino Group: The amino group at the 4-position, alpha to the lactam carbonyl, can be introduced at a later stage. This can be accomplished through methods such as the Strecker synthesis on a ketone precursor, followed by hydrolysis and cyclization, or through the amination of an enolate.
A representative, though generalized, multi-step approach is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Knoevenagel Condensation | Tetrahydropyran-4-one, Cyanoacetic acid, Piperidine | α,β-unsaturated cyanoester |
| 2 | Michael Addition | Nitromethane, Base | Adduct |
| 3 | Reduction and Cyclization | H2, Raney Ni; Heat | Spiro-γ-lactam |
| 4 | α-Bromination | NBS, AIBN | 4-Bromo-8-oxa-2-azaspiro[4.5]decan-3-one |
| 5 | Azide Displacement | Sodium azide | 4-Azido-8-oxa-2-azaspiro[4.5]decan-3-one |
| 6 | Reduction | H2, Pd/C | 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one |
Metal-Catalyzed Cyclization Approaches
Transition metal-catalyzed reactions provide a powerful and efficient means to construct complex cyclic systems, including spiro-γ-lactams. rsc.org These methods often proceed with high atom economy and can offer excellent control over stereochemistry.
Palladium-catalyzed intramolecular Heck reactions, for example, can be utilized to form the spirocyclic core. A suitably functionalized acyclic precursor containing an aryl or vinyl halide and an alkene can undergo cyclization in the presence of a palladium catalyst to furnish the desired spirocycle.
Another approach involves rhodium-catalyzed C-H insertion reactions. An N-substituted diazoacetamide (B1201003) tethered to a tetrahydropyran ring can undergo intramolecular C-H insertion to form the spiro-γ-lactam in a single step.
| Catalyst | Reaction Type | Substrate | Key Features |
| Pd(OAc)2/PPh3 | Intramolecular Heck Reaction | Aryl halide with a tethered alkene | Forms the spirocyclic carbon framework. |
| Rh2(OAc)4 | C-H Insertion | Diazoacetamide tethered to a cyclic ether | Direct formation of the spiro-lactam ring. |
| AuCl3 | Hydroamination/Cyclization | Amino-alkyne | Mild conditions for C-N bond formation and cyclization. |
Advanced Synthetic Techniques for Enhanced Efficiency and Stereocontrol
Modern synthetic chemistry has seen the advent of powerful techniques that can significantly improve the efficiency, safety, and stereoselectivity of complex molecule synthesis.
Biocatalytic Transformations for Chiral Amino-Spirocycle Generation
Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity. mdpi.comnih.gov This approach is particularly valuable for the synthesis of chiral molecules, such as the enantiomerically pure this compound.
Enzymes such as transaminases can be employed to introduce the amino group enantioselectively. A prochiral ketone precursor to the target molecule could be converted to the corresponding chiral amine with high enantiomeric excess using a suitable transaminase and an amino donor. Lipases can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically enriched building blocks.
| Enzyme Class | Transformation | Substrate | Product |
| Transaminase | Asymmetric amination | Spirocyclic ketone | Chiral amino-spirocycle |
| Lipase | Kinetic resolution | Racemic spirocyclic ester or alcohol | Enantiomerically enriched ester/alcohol and unreacted enantiomer |
| Nitrilase | Hydrolysis of a nitrile | Spirocyclic nitrile | Spirocyclic carboxylic acid |
Strategies for Enantioselective Synthesis
The development of enantioselective methods for the synthesis of spirocycles is a major focus of current research. Several strategies can be employed to control the stereochemistry of the spirocyclic core and the amino-substituted stereocenter.
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of key bond-forming reactions. Subsequent removal of the auxiliary provides the enantiomerically enriched product.
Asymmetric Catalysis: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can induce enantioselectivity in reactions that form the stereocenters of the molecule. For example, a chiral phase-transfer catalyst could be used for the enantioselective alkylation of a precursor to the spirocycle.
Substrate-Controlled Diastereoselective Reactions: If a stereocenter is already present in the substrate, it can influence the stereochemical outcome of subsequent reactions, leading to the formation of a specific diastereomer.
Derivatization Strategies for Structural Diversity and Functionalization
The generation of analog libraries from a core scaffold like this compound relies on robust and versatile chemical transformations. The primary amino group at the C-4 position serves as a principal handle for introducing a wide array of substituents and for building molecular complexity. Key strategies for derivatization include amide bond formation, nucleophilic substitution reactions to elaborate the core structure, and the application of multicomponent reactions to rapidly build diversity.
One of the most direct and widely utilized methods for derivatizing the this compound scaffold is through the formation of an amide bond at the C-4 amino group. This transformation is fundamental in organic and medicinal chemistry for creating peptide-like structures and introducing a vast range of functional groups that can modulate a compound's physicochemical and biological properties. nih.gov
The primary amine can be readily acylated using various activated carboxylic acid derivatives, such as acyl chlorides, anhydrides, or by using carboxylic acids in the presence of peptide coupling agents. This approach allows for the systematic introduction of different aliphatic, aromatic, and heterocyclic moieties. For instance, reaction with various phenylacetic acids or heterocyclic carboxylic acids can explore the impact of different aromatic systems on biological activity. The functional group tolerance of modern coupling reagents allows for the incorporation of complex and sensitive functionalities. nih.gov
The resulting N-acylated products can be further modified, expanding the chemical space accessible from the parent scaffold. This strategy is a cornerstone for building libraries of analogs for high-throughput screening and SAR studies.
| Reactant 1 (Acylating Agent) | Reactant 2 (Core Scaffold) | Reaction Conditions | Product Type |
|---|---|---|---|
| Acetyl Chloride | This compound | Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM) | N-acetyl derivative |
| Benzoyl Chloride | This compound | Base (e.g., Pyridine), Aprotic Solvent (e.g., DCM) | N-benzoyl derivative |
| Phenylacetic acid | This compound | Coupling agent (e.g., EDC, HOBt), Base, Solvent (e.g., DMF) | N-phenylacetyl derivative |
| Nicotinoyl chloride | This compound | Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM) | N-(pyridin-3-ylcarbonyl) derivative |
Nucleophilic substitution reactions are a powerful tool for the elaboration of the spirocyclic core, enabling the introduction of new functional groups and the construction of more complex, fused, or bridged ring systems. This strategy typically involves a precursor molecule where a portion of the scaffold is functionalized with a suitable leaving group (e.g., a halide or a sulfonate ester), which can then be displaced by a variety of nucleophiles.
In the context of spiro-lactam synthesis, intramolecular nucleophilic substitution is a key strategy. For example, a common approach involves the formation of a precursor that, under basic conditions, undergoes an intramolecular cyclization via S_N2 or S_NAr reaction to form the final spirocyclic system. nih.govresearchgate.net This concept can be extended to the elaboration of the pre-formed this compound scaffold. By strategically introducing a leaving group on either the pyrrolidinone or the tetrahydropyran ring of a synthetic intermediate, subsequent reaction with a nucleophile (e.g., azides, amines, thiols) can lead to a diverse array of functionalized analogs.
For instance, a synthetic route could be designed to produce an intermediate with a tosylate group on the tetrahydropyran ring. This intermediate could then be reacted with various nucleophiles to introduce diversity at that position, thereby elaborating the core scaffold beyond simple N-acylation. This method is particularly useful for creating analogs with modified skeletons, which can have a profound impact on the molecule's three-dimensional shape and biological activity.
| Substrate with Leaving Group | Nucleophile | Reaction Type | Product Scaffold |
|---|---|---|---|
| Ugi adduct with a 2-chloroquinoline (B121035) moiety | Amide anion (intramolecular) | Intramolecular SNAr/SN2 | Spiro-β-lactam-pyrroloquinoline nih.govresearchgate.net |
| Spiro-cephalosporin precursor | Catechols | Michael-type addition | Functionalized spiro-cephalosporins nih.gov |
| Hypothetical: 4-Amino-spiro[4.5]decane with a C-7 tosylate | Sodium azide | Intermolecular SN2 | 7-Azido-4-amino-spiro[4.5]decane derivative |
| Hypothetical: N-protected spiro-lactam with a C-1 bromoethyl group | Secondary amine (e.g., Morpholine) | Intermolecular SN2 | N-morpholinoethyl substituted spiro-lactam |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of all starting materials. nih.gov Among MCRs, the isocyanide-based Ugi four-component reaction (U-4CR) is exceptionally versatile for generating molecular diversity and has been successfully applied to the synthesis of spirocyclic compounds. nih.govsemanticscholar.org
The classical U-4CR involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. mdpi.com A key variation for spirocycle synthesis is the Ugi five-center-four-component reaction (U-5C-4CR), which utilizes a bifunctional starting material, such as an α-amino acid, that contains both the amine and carboxylic acid components. nih.govnih.gov When an amino acid reacts with a cyclic ketone and an isocyanide, the resulting Ugi adduct can undergo subsequent intramolecular cyclization to yield spirocyclic lactams. This approach allows for the rapid assembly of complex spiro-heterocyclic scaffolds from simple, readily available building blocks. nih.gov
The diversity of the resulting spirocyclic library can be easily expanded by simply varying any of the four components. For example, using different cyclic ketones can alter the ring size and composition of one part of the spirocycle, while a wide variety of amino acids and isocyanides can be employed to modify the lactam ring and its substituents. This strategy represents a powerful tool for diversity-oriented synthesis, enabling the efficient creation of large libraries of spiro-lactam analogs for biological screening. nih.govresearchgate.net
| Amine/Acid Component | Carbonyl Component | Isocyanide Component | Reaction Conditions | Resulting Scaffold Type | Reference |
|---|---|---|---|---|---|
| Hydroxyproline | N-Boc-azetidinone | Benzyl isocyanide | MeOH, 65°C; then DBU, acetonitrile | Polycyclic spiro-lactam | nih.gov |
| Gabapentin (amino acid) | Cyclohexanone | Cyclohexyl isocyanide | Ethanol, 50°C | 2-Azaspiro[4.5]decan-3-one derivative | civilica.com |
| Various amines | 2-Chloro-3-formyl quinolines | 2-Chloroacetic acid, various isocyanides | MeOH, rt; then K2CO3, DMF | Spiro-β-lactam-pyrroloquinoline | nih.govresearchgate.net |
| (R)-Morpholine-2-carboxylic acid | N-Boc-azetidinone | Benzyl isocyanide | MeOH, 65°C; then DBU, acetonitrile | Polycyclic spiro-lactam with morpholine (B109124) moiety | nih.gov |
Structural Characterization and Advanced Analytical Investigations
Spectroscopic Methodologies for Definitive Structural Elucidation
Spectroscopic techniques are paramount for the initial and detailed structural analysis of novel chemical entities. Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information regarding the molecular framework, atomic connectivity, and elemental composition.
Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure and conformational dynamics of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing conclusive evidence of the 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one scaffold.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, characteristic signals would include a distinct resonance for the methine proton at the C4 position, shifted downfield due to the adjacent amino and carbonyl groups. The protons of the tetrahydropyran (B127337) and lactam rings would appear as complex multiplets. The ¹³C NMR spectrum complements this by identifying all unique carbon atoms, including the characteristic signals for the spiro-carbon (C5), the carbonyl carbon (C3), and the carbons of the tetrahydropyran ring.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| C1 | ~45.2 | ~1.60 - 1.75 | m |
| C3 | ~175.8 | - | - |
| C4 | ~58.5 | ~3.85 | dd |
| C5 (Spiro) | ~70.1 | - | - |
| C6, C10 | ~35.4 | ~1.55 - 1.70 | m |
| C7, C9 | ~66.3 | ~3.50 - 3.65 | m |
| NH (Amide) | - | ~7.50 | s |
| NH₂ (Amino) | - | ~2.10 | s (broad) |
2D NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity within the tetrahydropyran and lactam rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, definitively linking the signals listed in the table.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for identifying quaternary carbons like the spiro-center (C5) and the carbonyl carbon (C3) by their correlations to nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) is vital for conformational analysis. It identifies protons that are close in space, providing insights into the three-dimensional arrangement of the molecule, such as the relative orientation of the amino group and the conformation of the six-membered tetrahydropyran ring, which typically adopts a chair conformation.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula C₈H₁₄N₂O₂.
Electrospray ionization (ESI) is a soft ionization technique commonly used to generate the protonated molecule [M+H]⁺. The subsequent fragmentation of this ion via tandem mass spectrometry (MS/MS) provides valuable structural information. The fragmentation pattern is a unique fingerprint of the molecule, resulting from the cleavage of the weakest bonds.
For this compound, the primary fragmentation pathways would likely involve the lactam and tetrahydropyran rings. A common fragmentation for cyclic amides is the cleavage of the amide bond. nih.gov The tetrahydropyran ring can undergo cleavage adjacent to the oxygen atom.
Proposed Fragmentation for [M+H]⁺ (m/z 171.11):
Loss of Ammonia (NH₃): Cleavage of the C4-amino group can lead to a loss of 17 Da, resulting in a fragment at m/z 154.10.
Lactam Ring Opening: A characteristic cleavage across the C4-C5 and N2-C3 bonds, followed by the loss of the elements of acetamide, can produce significant fragments.
Tetrahydropyran Ring Cleavage: Retro-Diels-Alder type reactions or other cleavages of the six-membered ring can lead to the loss of small neutral molecules.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 171.11281 |
| [M+Na]⁺ | 193.09475 |
| [M+K]⁺ | 209.06869 |
| [M+NH₄]⁺ | 188.13935 |
| [M-H]⁻ | 169.09825 |
Advanced Crystallographic Studies of this compound Derivatives
While spectroscopy provides data on the solution-state structure, X-ray crystallography offers an unparalleled, precise view of the molecule's arrangement in the solid state.
X-ray Crystallography for Absolute Stereochemistry Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry of chiral centers. For derivatives of this compound, which contains at least one stereocenter at the C4 position, this technique is essential. The analysis of a suitable single crystal provides precise bond lengths, bond angles, and torsional angles, confirming the spirocyclic nature and the conformation of the rings.
By employing anomalous dispersion, typically with copper radiation, the absolute configuration (R or S) of each chiral center can be unambiguously determined. This is crucial as different enantiomers or diastereomers can have vastly different biological activities. The data obtained from such an analysis includes the unit cell dimensions, space group, and atomic coordinates. As an illustrative example, the crystallographic data for the related compound 2-Azaspiro[4.5]decan-3-one provides a template for the type of information obtained. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₅NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 11.345 |
| β (°) | 110.23 |
| Volume (ų) | 910.4 |
| Z | 4 |
Co-Crystal Structures for Ligand-Protein Interaction Profiling
To understand how a molecule like this compound might interact with a biological target, such as an enzyme, co-crystallization is a powerful technique. This involves crystallizing the target protein in the presence of the ligand, and the resulting co-crystal structure reveals the precise binding mode of the ligand within the protein's active site.
This method provides a detailed, atomic-level map of all interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts. Such information is invaluable for structure-based drug design and for understanding the mechanism of action.
An example of this methodology is the co-crystal structure of an inhibitor with the OXA-48 β-lactamase, an enzyme responsible for antibiotic resistance. mdpi.com The analysis of such a structure (PDB code: 7AW5) reveals the key amino acid residues involved in binding. The inhibitor was observed occupying the entrance to the catalytic pocket, forming critical hydrogen bonds and electrostatic interactions with residues such as Lys73 and Tyr211. mdpi.com This level of detail allows researchers to design more potent and selective inhibitors by modifying the ligand to optimize these interactions.
| Ligand Group | Protein Residue | Interaction Type |
|---|---|---|
| Carboxylate | Lys73 | Electrostatic, Hydrogen Bond |
| Triazole Ring | Tyr211 | π-π Stacking |
| Aromatic Ring | Pro167 | Hydrophobic Interaction |
| Carboxylate | Ser70 | Hydrogen Bond |
Computational and Theoretical Studies of 4 Amino 8 Oxa 2 Azaspiro 4.5 Decan 3 One and Its Derivatives
Structure-Based Design Principles in Scaffold Optimization
Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of a biological target to design and optimize ligands. For a scaffold like 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one, SBDD would be instrumental in tailoring its structure to enhance binding affinity and selectivity for a specific protein target.
The inherent rigidity and three-dimensionality of spirocycles are significant advantages in SBDD. researchgate.net Unlike more flexible or planar molecules, the conformations of spirocycles are more restricted, which can reduce the entropic penalty upon binding to a target protein. enamine.net The spirocyclic core of this compound projects its functional groups (the amino group, the lactam, and the oxa-ether linkage) in distinct spatial orientations. This well-defined arrangement is beneficial for achieving specific interactions with a protein's binding site. researchgate.net
In optimizing this scaffold, medicinal chemists would focus on modifying key positions to improve interactions with a target. For instance, the amino group could be functionalized to form hydrogen bonds or salt bridges with acidic residues in a binding pocket. The lactam ring offers opportunities for hydrogen bonding interactions, and modifications to the cyclohexyl portion of the spirocycle could enhance van der Waals contacts or modulate physicochemical properties like solubility and metabolic stability. The introduction of a spirocyclic feature has been shown in some cases to improve metabolic stability. tandfonline.com
An illustrative example of scaffold optimization guided by SBDD can be seen in the development of inhibitors for various enzymes, where spirocyclic cores have been introduced to enhance potency and selectivity. researchgate.net For this compound, a hypothetical SBDD campaign might involve the iterative process of synthesizing derivatives, determining their co-crystal structures with the target protein, and using that information to guide the design of the next generation of compounds.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations provide a detailed atomistic view of the interactions between a ligand and its target, offering insights that are often difficult to obtain through experimental methods alone.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For this compound and its derivatives, docking studies would be crucial in predicting their binding modes within a target's active site. This information can help rationalize structure-activity relationships (SAR) and guide the design of more potent analogs. nih.govunimore.it
In a typical docking study, a library of derivatives of the this compound scaffold would be docked into the binding site of a target protein. The docking algorithm would sample various conformations and orientations of each ligand, scoring them based on a force field that estimates the binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. For example, docking could reveal that the amino group of the scaffold forms a critical hydrogen bond with a specific aspartate residue in the active site, while the oxa-group acts as a hydrogen bond acceptor.
Below is an illustrative data table showcasing the kind of results a molecular docking study might yield for a series of hypothetical derivatives of this compound targeting a hypothetical protein kinase.
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| A-001 | Parent Scaffold | -7.5 | H-bond (amino group) with Asp145; H-bond (lactam C=O) with backbone NH of Val87 |
| A-002 | N-acetylation of amino group | -6.2 | Loss of direct H-bond with Asp145 |
| A-003 | 4-Fluorobenzyl on lactam N | -8.3 | Pi-pi stacking with Phe85; H-bond (amino group) with Asp145 |
| A-004 | Hydroxyl group on cyclohexyl ring | -7.9 | Additional H-bond with Ser142 |
This table is for illustrative purposes only and does not represent actual experimental data.
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For the this compound scaffold, MD simulations can be used to assess the stability of its complex with a target protein and to explore its conformational landscape. nih.gov
An MD simulation would begin with the docked pose of the ligand-protein complex. The system would then be solvated in a box of water molecules and ions to mimic physiological conditions. The simulation would then calculate the forces on each atom and update their positions and velocities over a series of small time steps, effectively simulating the motion of the system over nanoseconds or even microseconds.
Analysis of the MD trajectory can reveal important information about the stability of the binding mode predicted by docking. For instance, it can show whether key hydrogen bonds are maintained throughout the simulation. MD simulations can also be used to calculate the binding free energy of a ligand, providing a more accurate estimate of its affinity than docking scores alone. nih.gov Furthermore, MD can shed light on the conformational flexibility of the spirocyclic scaffold and how its conformation might adapt upon binding to the target. utwente.nl
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules.
For a molecule like this compound, quantum chemical calculations can be used to analyze potential intramolecular interactions, such as hydrogen bonds. An intramolecular hydrogen bond could exist between the amino group and the oxygen of the lactam or the ether oxygen, which would influence the molecule's preferred conformation.
Methods like Density Functional Theory (DFT) can be used to optimize the geometry of the molecule and calculate its vibrational frequencies. mdpi.com The presence of an intramolecular hydrogen bond would be indicated by a shortened distance between the hydrogen donor and acceptor atoms and a red-shift in the vibrational frequency of the N-H bond involved in the hydrogen bond. nih.gov
Natural Bond Orbital (NBO) analysis is another powerful quantum chemical tool that can be used to quantify the strength of intramolecular interactions. NBO analysis can reveal the delocalization of electron density from the lone pair of the hydrogen bond acceptor to the antibonding orbital of the donor bond, providing a measure of the interaction's strength. nih.gov Understanding these intramolecular interactions is crucial as they can pre-organize the molecule into a bioactive conformation, potentially enhancing its binding affinity for a target. nih.gov
Below is a hypothetical data table illustrating the results of a quantum chemical analysis of potential intramolecular hydrogen bonds in this compound.
| Interaction | H---Acceptor Distance (Å) | N-H Vibrational Frequency (cm⁻¹) | NBO Interaction Energy (kcal/mol) |
| NH₂ --- O=C (Lactam) | 2.15 | 3350 (red-shifted) | 2.5 |
| NH₂ --- O (Ether) | 2.80 | 3450 (unperturbed) | 0.5 |
This table is for illustrative purposes only and does not represent actual experimental data.
Research Applications of the 4 Amino 8 Oxa 2 Azaspiro 4.5 Decan 3 One Scaffold in Chemical Biology
Modulation of Protein Tyrosine Phosphatase SHP2 Activity
The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical regulator in cellular signaling pathways, including the RAS/MAPK pathway. nih.govfrontiersin.org Hyperactivation of SHP2 is linked to various developmental disorders and cancers, making it a significant therapeutic target. nih.govfrontiersin.orgnih.gov Allosteric inhibitors, which bind to a site other than the active site to modulate the protein's conformation, have emerged as a promising strategy for targeting SHP2. nih.govnih.gov A key spirocyclic scaffold used in the development of these inhibitors is the closely related (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane moiety.
Structure-based drug design has been instrumental in the development of potent SHP2 inhibitors that feature the spirocyclic scaffold. These inhibitors are designed to bind to a tunnel-like allosteric pocket, stabilizing SHP2 in its auto-inhibited conformation. nih.govnih.gov This mechanism prevents the phosphatase from becoming active, thereby blocking downstream signaling.
One notable example is the inhibitor PB17-026-01, which was developed through structure-based design. nih.gov The synthesis involves coupling the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride (B599025) core with a substituted heterocyclic system, followed by a Suzuki coupling to introduce the desired dichlorophenyl group. nih.gov A similar synthetic strategy was employed for the development of IACS-15414 and SHP389, where the spirocyclic amine is reacted with a chlorinated heterocyclic core, such as a pyrazolopyrimidinone (B8486647), to construct the final inhibitor. nih.govnih.gov
SAR studies have been crucial in optimizing the potency and selectivity of these spirocyclic inhibitors. Research has demonstrated that the primary amino group on the spirocyclic scaffold is essential for biological activity. researchgate.net Modifications to this group, such as replacing it with a hydrogen or converting it to a mono- or dimethylamine, lead to a significant decrease in inhibitory activity against the SHP2 enzyme. researchgate.net
Further studies comparing potent inhibitors with less active analogues have revealed the importance of specific interactions within the allosteric binding pocket. For instance, the highly potent inhibitor PB17-026-01 was found to form more polar contacts with SHP2 than its 20-fold less active analogue, PB17-036-01, highlighting the sensitivity of the binding site to small structural changes. nih.govfrontiersin.org The stereochemistry of the spirocyclic core is also critical; compounds containing the (3S,4S) configuration consistently show higher potency. researchgate.net
Below is an interactive data table summarizing the SAR findings for a series of pyrazolopyrimidinone-based SHP2 inhibitors incorporating piperidine-based scaffolds, illustrating the importance of the amino group.
| Compound | R Group on Piperidine | SHP2 IC₅₀ (nM) |
| 1 | -NH₂ | 24 |
| 6 | -H | >10,000 |
| 7 | -NHMe | 100 |
| 8 | -NMe₂ | 1,400 |
| Data derived from studies on pyrazolopyrimidinone scaffolds. researchgate.net |
X-ray crystallography studies have provided detailed mechanistic insights into how these inhibitors function. The spirocyclic-containing compounds bind to an allosteric pocket formed by the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and protein tyrosine phosphatase (PTP) domains of SHP2. nih.gov This binding event stabilizes the enzyme in a closed, auto-inhibited conformation where the N-SH2 domain blocks the PTP domain's active site, preventing substrate access. nih.gov
The co-crystal structure of SHP2 with the inhibitor PB17-026-01 shows that the inhibitor sits (B43327) in this allosteric pocket, with the spirocyclic moiety making key contacts. nih.gov This allosteric mechanism is highly specific and avoids the challenges associated with designing inhibitors for the highly conserved and polar active site of phosphatases. nih.gov By locking the enzyme in an inactive state, these compounds effectively shut down the signaling cascade that contributes to cell proliferation and survival in cancer. nih.govnih.gov
Role in Other Biological Target Modulations
The versatility of the oxa-azaspiro[4.5]decane scaffold extends beyond SHP2 inhibition, with structurally analogous compounds being explored for their effects on other important biological targets.
Vanin-1 (VNN1) is an enzyme that plays a role in oxidative stress and inflammation through its pantetheinase activity. frontiersin.org Inhibition of Vanin-1 is being explored as a therapeutic strategy for conditions like inflammatory bowel disease. frontiersin.org While inhibitors based on the specific 4-amino-8-oxa-2-azaspiro[4.5]decan-3-one scaffold are not prominently featured in published literature, related structures have been investigated. A patent for Vanin-1 inhibitors describes pyrimidine (B1678525) carboxamides derived from cyclic secondary amines, including compounds that incorporate an 8-oxa-2-azaspiro[4.5]decane moiety. This suggests that the broader spirocyclic framework is considered a viable scaffold for developing modulators of this enzyme.
Structurally analogous 1-oxa-8-azaspiro[4.5]decane compounds have been synthesized and evaluated as M1 muscarinic acetylcholine (B1216132) receptor agonists. nih.gov These receptors are implicated in cognitive function, and their modulation is a target for treating dementia associated with Alzheimer's disease. nih.gov
Future Directions and Emerging Research Avenues for 4 Amino 8 Oxa 2 Azaspiro 4.5 Decan 3 One
Development of Novel and Sustainable Synthetic Methodologies
The advancement of 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one from a laboratory curiosity to a viable therapeutic scaffold hinges on the development of efficient, scalable, and environmentally benign synthetic routes. While a convenient synthesis for the core 8-oxa-2-azaspiro[4.5]decane structure from commercially available reagents has been developed, future research will focus on greener and more sophisticated methodologies. researchgate.net
Emerging strategies in organic synthesis offer promising avenues. ugent.be Microwave-assisted organic synthesis (MAOS), for instance, can dramatically reduce reaction times and improve yields. mdpi.com Multicomponent domino reactions, which allow the formation of complex molecules like spiro compounds in a single step from simple starting materials, represent another key area of development for enhancing atom economy. mdpi.com The use of ionic liquids as catalysts can also contribute to greener synthetic processes. mdpi.com Furthermore, exploring continuous flow techniques could offer a sustainable route for the large-scale production of chiral spiro-β-lactams and their derivatives. nih.gov
A critical future challenge is the development of stereoselective syntheses. Since biological activity is often dependent on the specific stereochemistry of a molecule, methods that allow for the asymmetric synthesis of specific enantiomers of this compound are highly desirable. This will enable a more precise investigation of its structure-activity relationships.
| Methodology | Potential Advantages for Synthesizing the Target Compound | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. | Optimization of reaction conditions (temperature, time, solvent) for the spiro-lactam core. |
| Multicomponent Domino Reactions | High atom economy, reduced waste, rapid assembly of molecular complexity. mdpi.com | Designing a one-pot reaction sequence for the this compound scaffold. |
| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. nih.gov | Developing a continuous flow process for efficient and sustainable production. |
| Asymmetric Catalysis | Access to specific, biologically active stereoisomers. | Identification of suitable chiral catalysts for the enantioselective synthesis of the spirocyclic core. |
Integration of Advanced Computational Chemistry for Rational Design
Computational chemistry is an indispensable tool in modern drug discovery, accelerating the design and optimization of lead compounds. biosolveit.de For this compound, in silico methods can guide the rational design of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Molecular docking studies can be employed to predict how derivatives of the scaffold might bind to the active sites of various biological targets. acs.orgopenmedicinalchemistryjournal.com This allows for the virtual screening of large compound libraries to identify the most promising candidates for synthesis and biological testing. nih.gov For example, docking could be used to explore interactions with different subtypes of GABA receptors or other potential targets.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. openmedicinalchemistryjournal.com By establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities, QSAR can predict the activity of novel, unsynthesized derivatives. openmedicinalchemistryjournal.com This helps prioritize synthetic efforts on compounds most likely to succeed. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex, offering a deeper understanding of the binding mechanism.
| Computational Tool | Specific Application for this compound | Desired Outcome |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to various protein targets (e.g., GABA receptors, enzymes). mdpi.com | Identification of high-affinity binders and key intermolecular interactions. |
| QSAR | Building predictive models based on structural modifications to the scaffold. openmedicinalchemistryjournal.com | Guiding the design of derivatives with improved biological activity. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound when bound to a target protein over time. | Understanding the stability of the ligand-receptor complex and the mechanism of action. |
| ADME-Tox Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity properties. mdpi.com | Early identification of candidates with favorable drug-like properties. |
Expansion of Biological Target Space for Scaffold Utility
While its structure suggests a primary role as a GABA analogue for neurological disorders, the unique three-dimensional nature of the this compound scaffold holds potential for a much broader range of biological activities. nih.govresearchgate.net Spirocyclic compounds are known to exhibit diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects. acs.orguc.ptnih.gov
Future research should focus on screening this compound and its derivatives against a wide array of biological targets. For instance, spiro-lactams have shown promise as inhibitors of cholesterol absorption and as antiviral agents. nih.govresearchgate.net The 1-oxa-8-azaspiro[4.5]decane core has been investigated for its activity as M1 muscarinic agonists, relevant for conditions like Alzheimer's disease. nih.govnih.gov Derivatives of spiro-pyrrolopyridazine have demonstrated significant cytotoxicity against various cancer cell lines by inhibiting the epidermal growth factor receptor (EGFR). acs.org Given these precedents, exploring the utility of this compound in oncology, infectious diseases, and metabolic disorders is a logical and promising direction.
| Therapeutic Area | Potential Biological Target | Rationale Based on Similar Scaffolds |
|---|---|---|
| Oncology | EGFR, Tyrosine Kinases, Tubulin | Spiro-pyrrolopyridazines and other spiro-oxindoles show potent anticancer activity. acs.orgresearchgate.net |
| Infectious Diseases | Viral proteases (e.g., HIV protease), bacterial enzymes | Spiro-β-lactams have demonstrated broad-spectrum antiviral and antiplasmodial activity. uc.ptnih.gov |
| Neurodegenerative Diseases | Muscarinic M1 receptors, Dopamine D2 receptors | Related oxa-azaspiro[4.5]decane structures act as muscarinic agonists, and other spiro compounds modulate dopamine receptors. nih.govnih.govnih.gov |
| Metabolic Disorders | Cholesterol absorption inhibitors | Certain spiro-β-lactams have been identified as potential cholesterol absorption inhibitors. researchgate.net |
Investigation of Mechanistic Aspects of Molecular Interactions
A fundamental understanding of how this compound interacts with its biological targets at a molecular level is crucial for its development as a therapeutic agent. Future research must move beyond identifying activity to elucidating the precise mechanism of action. This involves pinpointing the specific binding site and characterizing the key molecular interactions that govern binding affinity and selectivity.
High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide atomic-level snapshots of the compound bound to its target protein. These structures can reveal the exact orientation of the molecule in the binding pocket and identify critical hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can be used to study ligand-protein interactions in solution, providing valuable information about the dynamics of the binding event. In conjunction with computational methods like MD simulations, these experimental techniques can build a comprehensive, dynamic picture of the drug-receptor interaction, which is essential for structure-based drug design and the optimization of lead compounds. The mechanism of action for similar 4-aminoquinoline compounds has been linked to their concentration in the digestive vacuole of parasites, and such specific accumulation mechanisms could also be explored for this spiro compound. nih.govnih.gov
| Methodology | Objective | Type of Information Gained |
|---|---|---|
| X-ray Crystallography / Cryo-EM | To determine the high-resolution 3D structure of the compound bound to its target. | Precise binding pose, key amino acid contacts, conformational changes upon binding. |
| NMR Spectroscopy | To study ligand-receptor interactions in a solution state. | Identification of the binding interface, affinity measurements, and dynamic information. |
| Isothermal Titration Calorimetry (ITC) | To measure the thermodynamics of the binding event. | Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. |
| Molecular Dynamics (MD) Simulations | To simulate the dynamic behavior of the ligand-receptor complex. | Insights into the stability of binding, the role of solvent, and transitional states. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
